

# Application Notes and Protocols for Determining Ripretinib Activity Using Biochemical Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Ripretinib** (formerly DCC-2618) is a tyrosine kinase inhibitor that targets KIT proto-oncogene receptor tyrosine kinase (KIT) and platelet-derived growth factor receptor alpha (PDGFRA).[1] It is a "switch-control" inhibitor that locks the kinase in an inactive conformation, thereby blocking downstream signaling pathways.[1][2] This unique dual mechanism of action allows **Ripretinib** to broadly inhibit both wild-type and a wide range of mutated KIT and PDGFRA kinases, which are implicated in the pathogenesis of various cancers, most notably gastrointestinal stromal tumors (GIST).[1][3]

These application notes provide detailed protocols for two common biochemical kinase assays, the ADP-Glo™ Kinase Assay and the LanthaScreen™ TR-FRET Kinase Assay, to quantitatively assess the inhibitory activity of **Ripretinib** against wild-type and mutant KIT and PDGFRA kinases.

## **Mechanism of Action of Ripretinib**

**Ripretinib** functions as a Type II kinase inhibitor, binding to the inactive conformation of the kinase. It targets the "switch pocket," a region adjacent to the ATP-binding site. By binding to this pocket, **Ripretinib** stabilizes the inactive state of the kinase and prevents the



conformational changes required for activation. This mechanism is effective against not only the wild-type kinases but also a broad spectrum of activating mutations in the juxtamembrane domain and the activation loop, which are common drivers of resistance to other tyrosine kinase inhibitors.[1]

# **Data Presentation: Ripretinib Kinase Inhibition**

The following table summarizes the in vitro inhibitory activity of **Ripretinib** against various wild-type and mutant KIT and PDGFRA kinases. The half-maximal inhibitory concentration (IC50) values were determined using biochemical assays.

| Kinase Target   | Mutation      | IC50 (nM)      |
|-----------------|---------------|----------------|
| KIT             | Wild-Type     | 3[4][5], 4[6]  |
| V654A (Exon 13) | 8[6], 11[4]   |                |
| T670I (Exon 14) | 9.2[4], 18[6] | _              |
| D816H (Exon 17) | 5[6], 18[4]   | _              |
| D816V (Exon 17) | 14[6], 25[4]  | _              |
| PDGFRA          | Wild-Type     | 3.4[5], 3.6[4] |
| D842V (Exon 18) | 36[4]         |                |

# **Signaling Pathways**

The following diagrams illustrate the signaling pathways of KIT and PDGFRA and the mechanism of **Ripretinib** inhibition.





Click to download full resolution via product page

Caption: KIT and PDGFRA Signaling Pathways and Ripretinib Inhibition.

## **Experimental Protocols**

Two robust and widely used biochemical assay platforms for determining kinase inhibitor potency are detailed below.

## Protocol 1: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is terminated and remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.

## Materials:

- Recombinant human KIT or PDGFRA kinase (wild-type or mutant)
- Poly-Glu, Tyr (4:1) substrate



## Ripretinib

- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 μM DTT
- White, opaque 384-well assay plates
- Luminometer

**Experimental Workflow:** 

**Caption:** ADP-Glo™ Kinase Assay Workflow.

#### Procedure:

- Compound Preparation: Prepare a serial dilution of Ripretinib in DMSO. A typical starting
  concentration is 10 mM. Further dilute the compound in kinase buffer to the desired final
  concentrations. The final DMSO concentration in the assay should be ≤1%.
- Kinase Reaction Setup (5 μL total volume):
  - Add 1.25 μL of 4x Ripretinib dilution to the assay plate.
  - Add 1.25 μL of 4x kinase solution (e.g., 4-20 ng/well of KIT or PDGFRA).
  - $\circ~$  Initiate the reaction by adding 2.5  $\mu L$  of 2x substrate/ATP mixture (e.g., 0.2 mg/mL Poly-Glu, Tyr and 20  $\mu M$  ATP).
  - Incubate the plate at 30°C for 60 minutes.
- ATP Depletion:
  - Add 5 µL of ADP-Glo™ Reagent to each well.
  - Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation:



- Add 10 μL of Kinase Detection Reagent to each well.
- Incubate at room temperature for 30-60 minutes.
- · Data Acquisition:
  - o Measure the luminescence using a plate reader.
- Data Analysis:
  - The luminescent signal is proportional to the amount of ADP generated and thus to the kinase activity.
  - Calculate the percent inhibition for each Ripretinib concentration relative to a no-inhibitor (DMSO) control.
  - Determine the IC50 value by fitting the data to a four-parameter logistic curve.

# Protocol 2: LanthaScreen™ TR-FRET Kinase Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a binding assay that measures the displacement of a fluorescently labeled tracer from the kinase's ATP pocket by an inhibitor. The assay uses a europium-labeled anti-tag antibody that binds to the kinase and a fluorescent tracer that binds to the ATP pocket. When the tracer is bound, FRET occurs between the europium donor and the tracer acceptor. An inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.

## Materials:

- GST- or His-tagged recombinant human KIT or PDGFRA kinase (wild-type or mutant)
- LanthaScreen™ Eu-anti-GST or Eu-anti-His Antibody (Thermo Fisher Scientific)
- Appropriate Alexa Fluor™ 647-labeled Kinase Tracer (e.g., Kinase Tracer 178)
- Ripretinib



- TR-FRET Dilution Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35
- Black, low-volume 384-well assay plates
- TR-FRET capable plate reader

**Experimental Workflow:** 

**Caption:** LanthaScreen™ TR-FRET Kinase Assay Workflow.

#### Procedure:

- Compound Preparation: Prepare a serial dilution of **Ripretinib** in DMSO. Further dilute in TR-FRET Dilution Buffer to the desired 3x final concentrations.
- Reagent Preparation:
  - Kinase/Antibody Mixture (3x): Prepare a solution containing the kinase (e.g., 15 nM) and the corresponding Eu-labeled antibody (e.g., 6 nM) in TR-FRET Dilution Buffer.
  - Tracer Solution (3x): Prepare a solution of the kinase tracer at a concentration near its Kd for the target kinase in TR-FRET Dilution Buffer.
- Assay Assembly (15 μL total volume):
  - Add 5 μL of the 3x Ripretinib dilutions to the assay plate.
  - Add 5 μL of the 3x Kinase/Antibody mixture.
  - Add 5 μL of the 3x Tracer solution.
- Incubation:
  - Incubate the plate at room temperature for 60 minutes, protected from light.
- Data Acquisition:



- Measure the TR-FRET signal on a plate reader using an excitation wavelength of 340 nm and emission wavelengths of 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
- Data Analysis:
  - Calculate the emission ratio (665 nm / 615 nm).
  - The decrease in the TR-FRET ratio is proportional to the displacement of the tracer by Ripretinib.
  - Calculate the percent inhibition for each Ripretinib concentration relative to a no-inhibitor (DMSO) control.
  - Determine the IC50 value by fitting the data to a four-parameter logistic curve.

## Conclusion

The provided protocols for the ADP-Glo<sup>™</sup> and LanthaScreen<sup>™</sup> TR-FRET kinase assays offer robust and reliable methods for characterizing the inhibitory activity of **Ripretinib** against KIT and PDGFRA kinases. These assays are essential tools for researchers in drug discovery and development to understand the potency and selectivity of kinase inhibitors, aiding in the advancement of targeted cancer therapies. The quantitative data generated from these assays, such as the IC50 values presented, are critical for the preclinical evaluation of compounds like **Ripretinib**.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. cdn.amegroups.cn [cdn.amegroups.cn]



- 4. caymanchem.com [caymanchem.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. selleckchem.com [selleckchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Determining Ripretinib Activity Using Biochemical Kinase Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610491#biochemical-kinase-assay-for-ripretinib-activity]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com